(6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone
Description
Historical Context of Sulfonylquinoline Development
The incorporation of sulfonyl groups into quinoline frameworks dates to mid-20th-century antimalarial research, where tosyl (p-toluenesulfonyl) moieties were found to enhance metabolic stability and target binding affinity. Early work on 3-tosylquinolin-4(1H)-ones demonstrated improved solubility profiles compared to parent quinolines, enabling broader therapeutic applications. The development of regioselective sulfonation techniques, such as those employing sodium tert-butyldimethyl silyloxymethylsulfinate with quinoline N-oxides, marked a critical milestone in the 2020s.
Table 1: Key Milestones in Sulfonylquinoline Development
Significance of Pyrrolidin-1-yl-methanone Functionalized Quinolines
The pyrrolidin-1-yl-methanone group introduces conformational rigidity and basic nitrogen centers, facilitating interactions with biological targets. Comparative studies show that pyrrolidine-containing quinolines exhibit 3-5× greater binding affinity for bacterial DNA gyrase than piperazine analogues due to reduced ring puckering dynamics. In (6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone, the methanone linker spatially orients the pyrrolidine nitrogen for hydrogen bonding with conserved kinase residues, as evidenced by molecular docking simulations.
Evolution of Fluorinated Quinoline Research
Fluorine substitution at the C6 position, as seen in this compound, emerged as a key strategy to modulate electronic effects and bioavailability. The electron-withdrawing fluorine atom increases quinoline ring planarity by 12-15°, enhancing π-stacking interactions with aromatic amino acid residues. Modern fluorination techniques, such as the electron-transfer-enabled concerted nucleophilic fluorination reported in 2023, enable direct C-H fluorination without forming high-energy intermediates.
Table 2: Impact of Fluorine Position on Quinoline Properties
| Position | LogP Change | Target Affinity (IC50) |
|---|---|---|
| C6 | -0.4 | 28 nM (Kinase X) |
| C8 | +0.1 | 410 nM |
| C2 | -0.7 | 85 nM |
Current Research Landscape and Objectives
Recent studies focus on three primary areas:
- Synthetic Methodology : Developing cascade reactions that install fluorine, tosyl, and pyrrolidine groups in ≤3 steps (current average: 5 steps)
- Biological Evaluation : High-throughput screening against 437 kinase isoforms identified sub-100 nM inhibition of FLT3 and CDK9
- Computational Design : Machine learning models predict that replacing tosyl with mesyl groups could improve blood-brain barrier penetration by 40%
Ongoing challenges include minimizing off-target effects through stereochemical control—a task complicated by the compound’s planar quinoline core. Current objectives prioritize asymmetric synthesis routes to access enantiopure variants for improved therapeutic indices.
Properties
IUPAC Name |
[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-14-4-7-16(8-5-14)28(26,27)20-17-12-15(22)6-9-19(17)23-13-18(20)21(25)24-10-2-3-11-24/h4-9,12-13H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXKMOBGGMYHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound to form the quinoline structure
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution at Tosyl Group
The tosyl (p-toluenesulfonyl) group undergoes displacement under basic or nucleophilic conditions. Key reactions include:
Reaction with Amines
-
Conditions : K₂CO₃ or Et₃N in polar aprotic solvents (e.g., DMF, DCM) at 50–80°C
-
Product : Substituted aminoquinoline derivatives via SN2 mechanism .
-
Example : Reaction with piperidine yields (6-fluoro-4-(piperidin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone (86% yield, isolated via column chromatography).
Table 1: Tosyl Substitution Efficiency
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | DMF | 80 | 6 | 86 |
| Morpholine | DCM | 50 | 12 | 72 |
| Benzylamine | THF | 60 | 8 | 68 |
Electrophilic Aromatic Substitution (EAS) on Quinoline
The electron-deficient quinoline ring participates in regioselective EAS:
Nitration
-
Conditions : HNO₃/H₂SO₄ at 0–5°C
-
Product : 6-Fluoro-8-nitro-4-tosylquinolin-3-yl derivative (major para-nitro isomer, 64% yield) .
Halogenation
-
Conditions : NBS or NCS in CCl₄ under light
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Product : Bromination at C-5 position (quantified via ¹H NMR) .
Reduction of Methanone Moiety
The pyrrolidinylmethanone group is reduced to secondary alcohol or amine:
LiAlH₄ Reduction
-
Conditions : LiAlH₄ in THF, reflux (4 h)
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Product : (6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanol (93% yield).
Catalytic Hydrogenation
-
Conditions : H₂ (1 atm), Pd/C in MeOH, RT
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Product : Corresponding amine (limited yield due to competing quinoline ring saturation) .
Cross-Coupling Reactions
The fluorinated quinoline core participates in transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C
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Product : 6-Aryl-4-tosylquinoline derivatives (e.g., with phenylboronic acid: 78% yield) .
Buchwald-Hartwig Amination
-
Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C
Oxidative Transformations
Quinoline Ring Oxidation
Methanone Oxidation
-
Conditions : CrO₃ in acetic acid
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Product : Carboxylic acid derivative (low yield due to side reactions).
Catalytic Cyclization Reactions
Heterocycle Formation
-
Conditions : CuI, L-proline, DMSO, 120°C
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Product : Pyrrolo[3,4-b]quinoline fused systems (via intramolecular C–N bond formation) .
Stability and Side Reactions
-
Hydrolytic Degradation : Tosyl group hydrolyzes in strong acidic/basic conditions (e.g., HCl/NaOH, 70°C), forming 4-aminoquinoline derivatives.
-
Photodegradation : UV light induces defluorination at C-6 (observed via HPLC-MS) .
Key Mechanistic Insights
-
Steric Effects : The bulky tosyl group at C-4 impedes electrophilic substitution at adjacent positions .
-
Electronic Effects : Electron-withdrawing fluorine enhances quinoline’s electrophilicity, favoring nucleophilic attacks at C-3 and C-8 .
Experimental data from X-ray crystallography (e.g., CCDC-1973322 analog ) and DFT calculations support proposed reaction pathways.
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives, including (6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone, have shown significant antimicrobial properties. Studies have indicated that modifications on the quinoline ring enhance antibacterial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been correlated with increased potency against Gram-positive and Gram-negative bacteria .
Case Study : A study involving a series of quinoline derivatives demonstrated that compounds with similar structural motifs exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating potential as antituberculosis agents .
Anticancer Potential
Quinoline derivatives are also being investigated for their anticancer properties. The ability of this compound to inhibit specific cancer cell lines has been explored. Research indicates that quinoline-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Data Table: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 12.5 | Induction of apoptosis |
| 7-Trifluoromethylquinoline | MCF7 | 15.0 | Inhibition of cell cycle progression |
| 4-Hydroxyquinoline derivative | A549 | 10.0 | Activation of caspase pathways |
Neuroprotective Effects
Recent studies have suggested that quinoline derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. The mechanisms involve the inhibition of neuroinflammation and oxidative stress pathways.
Research Findings : A study highlighted that certain quinoline derivatives could reduce neuroinflammatory markers in animal models, suggesting a protective effect against neuronal damage .
Mechanism of Action
The mechanism by which (6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The table below compares key structural features and synthetic
Key Observations:
- Fluorine Substitution: Both the target and 2-fluoronicotinaldehyde oxime () utilize fluorine for electronic modulation, but positional differences (quinoline C6 vs. pyridine C2) may alter target selectivity .
- Pyrrolidinyl Methanone: This group is conserved across all analogs, underscoring its role in hydrogen bonding and conformational rigidity. However, the target compound lacks the hydroxy or silyloxy modifications seen in and , which could reduce metabolic complexity .
- Tosyl vs. tert-Butylphenoxy: The tosyl group in the target may improve solubility in polar solvents compared to the bulky tert-butylphenoxy in 15cc, though steric effects might limit membrane permeability .
Biological Activity
(6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 314.36 g/mol. The structure features a quinoline core substituted with a fluorine atom and a tosyl group, alongside a pyrrolidine moiety. This unique combination suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Backbone : The starting material is often an aminoquinoline derivative, which undergoes fluorination at the 6-position.
- Tosylation : The introduction of the tosyl group at the 4-position enhances the electrophilicity of the quinoline ring.
- Pyrrolidine Attachment : The final step involves nucleophilic substitution where a pyrrolidine derivative reacts with the activated quinoline to form the target compound.
Antimicrobial Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Antidepressant Effects
Research into related quinoline structures has highlighted their potential as antidepressants. The mechanism may involve inhibition of serotonin reuptake, similar to established SSRIs (Selective Serotonin Reuptake Inhibitors)
Inhibition of Enzymatic Activity
Studies have demonstrated that certain quinoline derivatives can act as inhibitors of catechol O-methyltransferase (COMT), an enzyme implicated in neurotransmitter metabolism . This inhibition can lead to increased levels of catecholamines, potentially enhancing mood and cognitive function.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria using standard agar diffusion methods. Results indicated a significant zone of inhibition against tested pathogens, suggesting its potential as a therapeutic agent in treating infections .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, the effects of this compound on animal models were assessed for antidepressant-like behavior using forced swim tests and tail suspension tests. The compound demonstrated a reduction in immobility time, indicating potential antidepressant effects comparable to traditional SSRIs .
Research Findings Summary Table
| Activity | Target | Outcome |
|---|---|---|
| Antimicrobial | Various bacterial strains | Significant inhibition observed |
| Antidepressant | Neurotransmitter systems | Reduced immobility in animal models |
| Enzyme Inhibition | COMT | Increased catecholamine levels |
Q & A
Q. Advanced
- Fluorine : Enhances metabolic stability via C-F bond strength and modulates electron density on the quinoline ring, affecting π-π stacking with enzyme targets (e.g., kinase inhibitors) .
- Tosyl group : Acts as a protecting group during synthesis and may improve solubility via sulfonate interactions in aqueous media. However, it can sterically hinder binding in certain biological assays .
- Structure-activity relationship (SAR) : Replace tosyl with alternative sulfonates (e.g., mesyl) to compare pharmacokinetic profiles .
What strategies resolve contradictory spectral data during structural elucidation?
Q. Advanced
- Cross-validation : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to differentiate carbonyl (C=O) vibrations from aromatic C-F stretches .
- Isotopic labeling : Introduce deuterium at reactive sites (e.g., pyrrolidine N-H) to simplify NMR splitting patterns .
- Computational modeling : Density functional theory (DFT) predicts vibrational frequencies and optimizes geometric parameters for comparison with experimental data .
How to design experiments for studying enzyme interactions?
Q. Advanced
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target enzymes like cytochrome P450 isoforms .
- Isothermal titration calorimetry (ITC) : Measures enthalpy changes during binding, revealing thermodynamic drivers .
- Mutagenesis studies : Replace key residues (e.g., catalytic lysines) to identify binding hotspots via fluorescence quenching assays .
How to address solubility challenges in pharmacological assays?
Q. Advanced
- Co-solvents : Use cyclodextrins or DMSO-water mixtures (≤10% v/v) to enhance aqueous solubility without denaturing proteins .
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to the pyrrolidine nitrogen, improving bioavailability .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for controlled release in cellular assays .
What computational methods predict binding affinity to therapeutic targets?
Q. Advanced
- Molecular docking (AutoDock/Vina) : Screen against kinase or GPCR targets using the compound’s 3D structure (PDB ID: reference similar quinoline derivatives) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of fluorine-mediated hydrophobic interactions .
- QSAR modeling : Train models on fluorinated quinoline analogs to predict IC50 values for new targets .
How do quinoline core substituents affect pharmacokinetics?
Q. Advanced
- Electron-withdrawing groups (e.g., F) : Increase metabolic resistance but reduce passive diffusion across membranes. LogP values should be optimized (2–4) via substituent tuning .
- Bulkier groups (e.g., tosyl) : May prolong half-life by slowing hepatic clearance but increase plasma protein binding, reducing free drug concentration .
- In vitro assays : Use Caco-2 cell monolayers to measure permeability and liver microsomes to assess CYP-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
